N-(4-bromophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N-(4-bromophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a bromophenyl group, and a fluorobenzylsulfonyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the bromophenyl group, and the attachment of the fluorobenzylsulfonyl group. Common reagents used in these reactions include bromine, fluorobenzyl chloride, and piperidine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted piperidine compounds.
Scientific Research Applications
N-(4-bromophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-3-methoxybenzamide
- 2,6-Difluoro-3-methylbenzamide, N-(4-bromophenyl)-
- 4-bromophenyl 4-bromobenzoate
Uniqueness
N-(4-bromophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20BrFN2O3S |
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Molecular Weight |
455.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C19H20BrFN2O3S/c20-16-5-9-18(10-6-16)22-19(24)15-2-1-11-23(12-15)27(25,26)13-14-3-7-17(21)8-4-14/h3-10,15H,1-2,11-13H2,(H,22,24) |
InChI Key |
HCXRWUIZAFUXEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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